Ro3280

概要

説明

TPKI-24 は、ポロ様キナーゼ (PLK) に対する強力な阻害活性で知られる化合物です。ポロ様キナーゼは、細胞周期調節、有糸分裂、および DNA 損傷応答において重要な役割を果たすセリン/スレオニンタンパク質キナーゼのファミリーです。

科学的研究の応用

TPKI-24 は、特に化学、生物学、医学、産業の分野において、幅広い科学研究における応用があります。化学では、TPKI-24 は、キナーゼ阻害剤の構造活性相関を研究し、選択性と効力を向上させた新しい阻害剤を開発するためのツール化合物として使用されます。 生物学では、TPKI-24 は、細胞周期調節におけるポロ様キナーゼの役割を調査し、それらの機能の根底にある分子メカニズムを解明するために使用されます .

医学では、TPKI-24 は、さまざまな癌の治療における潜在的な治療薬として有望視されています。ポロ様キナーゼを阻害する能力により、正常な細胞を温存しながら、癌細胞の増殖を選択的に阻害できるため、標的癌療法の貴重な候補となります。 さらに、TPKI-24 は、癌の動物モデルにおいてその有効性と安全性を評価するための前臨床研究で使用されています .

産業では、TPKI-24 は、キナーゼ阻害剤の診断アッセイやスクリーニングプラットフォームの開発に使用されています。 そのよく特徴付けられた阻害活性と選択性は、新しい阻害剤のパフォーマンスをベンチマークし、ハイスループットスクリーニングキャンペーンの結果を検証するための理想的な参照化合物となっています .

Safety and Hazards

将来の方向性

作用機序

TPKI-24 の作用機序は、その ATP 結合部位に結合することによってポロ様キナーゼを阻害することによります。この結合は、下流基質のリン酸化を防ぎ、細胞周期進行と有糸分裂を調節するシグナル伝達経路を破壊します。 TPKI-24 によるポロ様キナーゼの阻害は、癌細胞の細胞周期停止とアポトーシスにつながり、効果的な抗癌剤となります .

生化学分析

Biochemical Properties

Ro3280 plays a crucial role in biochemical reactions by inhibiting PLK1, a serine/threonine-protein kinase involved in various stages of mitosis. The compound exhibits high selectivity for PLK1 with an IC50 of 3 nM and a Kd of 0.09 nM . This compound interacts with several biomolecules, including PLK1, ALK, CAMKK1, CAMKK2, DAPK1, DAPK3, FER, GAK, MYLK, PTK2, PTK2B, RPS6KA6, and TTK . These interactions primarily involve inhibition of kinase activity, leading to disruptions in cell cycle progression and induction of apoptosis.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, such as MCF-7 breast cancer cells, this compound induces cell cycle arrest at the G2/M phase, leading to apoptosis . The compound also affects cell signaling pathways, including the Wnt/β-catenin pathway, and influences gene expression and cellular metabolism . This compound’s impact on cell function is evident through its ability to decrease mitochondrial membrane potential and induce DNA damage response .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PLK1, leading to the inhibition of PLK1 activity. This inhibition disrupts the normal progression of mitosis, resulting in cell cycle arrest and apoptosis . This compound also regulates several apoptosis-associated genes, including DCC, CDKN1A, BTK, and SOCS2 . Additionally, this compound’s inhibition of PLK1 affects the phosphorylation of Drosha, a key component in microRNA biogenesis, altering its subcellular localization and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound demonstrates stability and maintains its inhibitory activity against PLK1 over extended periods . Long-term studies have shown that this compound can induce sustained apoptosis and cell cycle arrest in cancer cells . The compound’s stability and degradation in different experimental conditions may vary, influencing its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, the compound may exhibit toxic effects, including adverse impacts on normal cell function and potential off-target interactions . These dosage-dependent effects highlight the importance of optimizing this compound’s dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with PLK1. The compound’s inhibition of PLK1 affects various downstream signaling pathways, including the Wnt/β-catenin pathway . This compound’s impact on metabolic flux and metabolite levels is evident through its ability to induce apoptosis and disrupt cellular metabolism . The compound’s interactions with enzymes and cofactors further influence its metabolic pathways and overall cellular effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to PLK1 and other target proteins . This compound’s transport mechanisms ensure its effective distribution to target sites, enhancing its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interactions with PLK1 and other biomolecules. The compound is predominantly localized in the cytoplasm, where it exerts its inhibitory effects on PLK1 . This compound’s activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to relevant cellular compartments.

準備方法

TPKI-24 の合成には、中間体の調製や最終的なカップリング反応など、いくつかのステップが含まれます。合成経路は通常、アニリノテトラヒドロプテリジンケモタイプを調製することから始まり、その後、目的の阻害活性を達成するためにさまざまな官能基の修飾が行われます。 反応条件には、最終生成物の収率と純度を最適化するために、有機溶媒、触媒、および特定の温度と圧力の設定が使用される場合が多いです .

TPKI-24 の工業生産方法は、スケーラブルで費用対効果が高いように設計されています。これらの方法は、連続フロー化学などのハイスループット合成技術を使用し、一貫した品質で大量の化合物を生産する場合が多いです。 自動化システムと高度な分析技術を使用することにより、生産プロセスの再現性と効率が確保されます .

化学反応の分析

TPKI-24 は、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、TPKI-24 の酸化は、ヒドロキシル化誘導体の形成につながる可能性があり、還元は脱酸素化生成物を生み出す可能性があります .

類似化合物との比較

TPKI-24 は、ポロ様キナーゼを標的とするキナーゼ阻害剤のより広いクラスの一部です。類似の化合物には、TPKI-26、GSK461364、GSK579289A、GSK237701A、および BI2536 があります。これらの化合物は、共通の作用機序を共有していますが、選択性、効力、薬物動態特性が異なります。 たとえば、TPKI-26 は PLK1 および PLK2 のデュアル阻害剤ですが、GSK461364 は PLK1 の選択的阻害剤です .

これらの類似の化合物と比較して、TPKI-24 は、高い効力で PLK1 を選択的に阻害し、オフターゲット効果が最小限であるという点でユニークです。 この選択性は、TPKI-24 を、細胞周期調節における PLK1 の特定の役割を研究し、PLK1 依存性癌の標的療法を開発するための貴重なツールにします .

特性

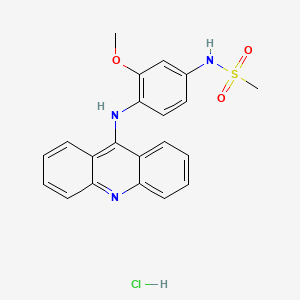

IUPAC Name |

4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35F2N7O3/c1-34-12-10-18(11-13-34)31-24(37)17-8-9-20(22(14-17)39-3)32-26-30-15-21-23(33-26)36(19-6-4-5-7-19)16-27(28,29)25(38)35(21)2/h8-9,14-15,18-19H,4-7,10-13,16H2,1-3H3,(H,31,37)(H,30,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNZZLZKAXGMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35F2N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048511 | |

| Record name | Ro 3280 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062243-51-9 | |

| Record name | Ro 3280 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzamide, N-[5-[[7-[(2S)-2-hydroxy-3-(1-piperidinyl)propoxy]-6-methoxy-4-quinazolinyl]amino]-2-pyrimidinyl]-](/img/structure/B1683882.png)